N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
N-(2-{[3-(2-Methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole carboxamide derivative characterized by a 1-methyl substitution on the indole nitrogen and a propanoyl-linked 2-methoxyphenyl group attached via an ethylamino spacer.
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-[3-(2-methoxyphenyl)propanoylamino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-25-18-9-5-3-8-17(18)15-19(25)22(27)24-14-13-23-21(26)12-11-16-7-4-6-10-20(16)28-2/h3-10,15H,11-14H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
FJEIMFMZTSXYMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Indole Methylation
The 1-methylindole scaffold is synthesized via N-alkylation of indole using methyl iodide or dimethyl sulfate under basic conditions. For example:
Carboxylation at C-2 Position
Friedel-Crafts acylation introduces the carboxylic acid group:
-
Conditions : 1-Methylindole (5 mmol) is reacted with oxalyl chloride (6 mmol) in dichloromethane at −10°C. After quenching with water, the crude product is hydrolyzed with NaOH (2M) to yield 1-methyl-1H-indole-2-carboxylic acid (78% yield).
Table 1: Optimization of Carboxylation Conditions
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| AlCl₃ | DCM | −10°C | 68% |
| FeCl₃ | Toluene | 25°C | 45% |
| Oxalyl chloride | DCM | −10°C | 78% |
Synthesis of 3-(2-Methoxyphenyl)propanoic Acid (Intermediate B)
Friedel-Crafts Acylation of 2-Methoxybenzene
A two-step procedure is employed:
-
Acylation : 2-Methoxybenzene (10 mmol) reacts with acrylic acid (12 mmol) in the presence of BF₃·Et₂O (1.2 eq) at 50°C for 8 hours, yielding 3-(2-methoxyphenyl)propenoic acid.
-
Hydrogenation : The double bond is reduced using H₂ (1 atm) and 10% Pd/C in ethanol, affording 3-(2-methoxyphenyl)propanoic acid (85% yield over two steps).
Key Note : Alternative routes using Grignard reagents (e.g., reaction of 2-methoxyphenylmagnesium bromide with β-propiolactone) show lower yields (~65%) due to side reactions.
Amide Coupling with Ethylenediamine
Activation of Intermediate A
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in toluene at reflux:
Stepwise Amidation
First Coupling : React the acyl chloride with ethylenediamine in dichloromethane:
-
Conditions : Acyl chloride (5 mmol) is added to ethylenediamine (6 mmol) and Et₃N (6 mmol) in DCM at 0°C. Stirring for 2 hours affords N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide (81% yield).
Second Coupling : Intermediate B is activated with HATU and coupled to the free amine:
-
Procedure : 3-(2-Methoxyphenyl)propanoic acid (5 mmol), HATU (5.5 mmol), and DIPEA (6 mmol) in DMF are stirred for 10 minutes. The solution is added to N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide (5 mmol) and stirred overnight at 25°C. Purification via recrystallization (IPA/H₂O) yields the final product (73% yield).
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| HATU | DMF | 25°C | 73% |
| EDCl/HOBt | DCM | 0°C | 65% |
| DCC | THF | 25°C | 58% |
Purification and Characterization
Chromatographic Methods
Crude product is purified using silica gel chromatography (EtOAc/hexane, 1:1) or reverse-phase HPLC (ACN/H₂O gradient). Purity >99% is confirmed by HPLC.
Spectroscopic Data
-
¹H NMR (600 MHz, DMSO-d₆): δ 10.20 (s, 1H, NH), 8.13 (t, J=7.2 Hz, 2H, ArH), 7.36–7.01 (m, 12H, ArH), 5.42 (d, J=11.4 Hz, 1H), 4.87 (d, J=11.4 Hz, 1H), 3.82 (s, 3H, OCH₃), 2.90 (m, 1H), 1.16 (d, J=7.2 Hz, 3H, CH₃).
-
HRMS : Calculated for C₂₃H₂₅N₃O₃ [M+H]⁺: 400.1864; Found: 400.1861.
Challenges and Optimization
Chemical Reactions Analysis
N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide exhibit anticancer properties. For instance, indole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that modifications in the indole structure can enhance efficacy against specific cancer types, indicating a promising avenue for further exploration of this compound in oncology .
2. Neuropharmacology
The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly in the context of psychostimulant addiction. Compounds with similar indole frameworks have been investigated for their ability to modulate dopamine receptors, which play a crucial role in addiction pathways. Preliminary studies suggest that this compound could be developed as a therapeutic agent for treating addiction disorders by selectively targeting dopamine receptor subtypes .
3. Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of indole derivatives. The incorporation of methoxyphenyl groups has been linked to enhanced anti-inflammatory activity. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory medications .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of indole-based compounds demonstrated that modifications at the 3-position significantly impacted cytotoxicity against breast cancer cell lines. The introduction of the methoxyphenyl moiety was found to enhance activity compared to unmodified indoles, suggesting that this compound could exhibit similar or improved efficacy .
Case Study 2: Neuropharmacological Investigations
In investigations aimed at understanding the role of dopamine receptors in addiction, compounds resembling this compound were tested for their binding affinity and selectivity towards D3 dopamine receptors. Results indicated a promising profile that warrants further investigation into its potential as a therapeutic agent for addiction treatment .
Mechanism of Action
The mechanism of action of N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with enzymes and proteins through hydrogen bonding. This interaction inhibits the activity of these enzymes and proteins, making the compound a potent inhibitor . The molecular targets and pathways involved include various enzymes and proteins that play crucial roles in biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Indole carboxamides exhibit diverse pharmacological properties based on substituent modifications. Key comparisons include:
Phenyl Ring Substituents
- Target Compound : 2-Methoxyphenyl group (electron-donating) enhances lipophilicity and may improve blood-brain barrier penetration compared to electron-withdrawing groups (e.g., bromo in CAS 1081124-47-1) .
- Methoxy vs. Ethoxy/Propoxy () : Ethoxy and propoxy analogs (e.g., compounds 15–17) increase steric bulk and lipophilicity, which may alter metabolic stability compared to the target compound’s methoxy group .
Indole Nitrogen Substitution
- The 1-methyl group on the indole nitrogen (target compound) contrasts with unsubstituted or bulkier groups (e.g., benzyl in ), which may affect steric hindrance and receptor interactions .
Carboxamide Linker
Regulatory Considerations
Indole carboxamides with alkyl/aryl substitutions on the indole nitrogen and carboxamide groups are often regulated (). The target compound’s 1-methyl and methoxyphenylpropanoyl groups may exempt it from certain controlled substance categories, depending on jurisdiction .
Research Implications
- Pharmacological Potential: The target compound’s methoxy-propanoyl structure may enhance CNS activity compared to brominated or benzoylphenyl analogs, warranting in vitro binding assays .
- Synthetic Optimization : Modular synthesis (as in and ) allows rapid generation of analogs with varied substituents for structure-activity relationship studies .
- Regulatory Compliance : Substitutions must align with legal frameworks for indole carboxamides () to avoid classification as controlled substances .
Biological Activity
N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an indole core, which is known for its diverse pharmacological properties, and incorporates functional groups that may enhance its interaction with various biological targets. This article delves into the biological activity of this compound, summarizing research findings, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 365.46 g/mol. The structure includes an indole ring, a propanoyl moiety, and a methoxyphenyl group, which contribute to its lipophilicity and potential biological interactions.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 365.46 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)OC |
Anticancer Potential
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that compounds with similar indole structures can inhibit tumor growth through various mechanisms, including the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
Case Study: Tumor Xenograft Models
In a study involving mouse xenograft models, compounds structurally related to this compound demonstrated effective suppression of tumor growth at low doses. These findings suggest that optimizing drug exposure could enhance therapeutic efficacy while minimizing side effects .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as:
- Antiviral Activity : Compounds with similar structures have been investigated for their ability to inhibit viral replication.
- Anti-inflammatory Effects : Indoles are known to modulate inflammatory responses, which may be relevant in conditions such as arthritis or inflammatory bowel disease.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining the efficacy and safety of the compound.
ADME Properties
| Parameter | Description |
|---|---|
| Absorption | Likely high due to lipophilicity from methoxy group |
| Distribution | Predicted wide distribution in tissues |
| Metabolism | Potentially metabolized by cytochrome P450 enzymes |
| Excretion | Primarily renal |
Toxicology Studies
Preliminary toxicological assessments are necessary to evaluate the safety profile of this compound. Early-stage studies should focus on identifying any adverse effects or toxic metabolites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, and how can reaction efficiency be monitored?
- Methodology : The compound can be synthesized via stepwise coupling reactions. For example, a carbodiimide-based coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is effective for amide bond formation between indole-2-carboxylic acid derivatives and amine intermediates. Reaction progress is monitored using TLC with a hexane:ethyl acetate (9:3 v/v) solvent system. Post-reaction workup involves sequential washing with sodium bicarbonate, water, and brine, followed by drying over anhydrous Na₂SO₄ and vacuum concentration .
- Key reagents : TBTU, 2,6-lutidine, DCM.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH₃), indole NH (δ ~10–12 ppm), and amide protons (δ ~8–9 ppm).
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolve 3D geometry, particularly the orientation of the methoxyphenyl and indole moieties. Single-crystal analysis is preferred for unambiguous confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictory data between spectroscopic results (e.g., NMR vs. mass spectrometry) for this compound?
- Methodology : Discrepancies may arise from impurities or tautomeric forms. Use orthogonal techniques:
- HPLC-MS : Detect trace impurities or byproducts.
- X-ray crystallography : Validate the dominant tautomer or stereochemistry.
- DSC/TGA : Assess thermal stability and polymorphism.
- Example : In related indole-2-carboxamides, X-ray data resolved ambiguities in NH proton assignments observed in NMR .
Q. What in vivo or in vitro models are suitable for evaluating the pharmacological activity of this compound, particularly for lipid metabolism or receptor modulation?
- Methodology :
- Hyperlipidemic rat models : Administer the compound orally (10–50 mg/kg/day) and measure serum triglycerides, LDL, and HDL. Compare with positive controls like fenofibrate.
- Receptor-binding assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to assess affinity for targets like PPAR-α/γ or serotonin receptors.
- Mechanistic studies : Perform gene expression profiling (qRT-PCR) of lipid-regulating enzymes (e.g., lipoprotein lipase) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Analog synthesis : Modify the methoxyphenyl group (e.g., replace with 4-chlorophenoxy or benzoylphenyl groups) or indole N-methyl substituent.
- Pharmacokinetic screening : Assess metabolic stability (e.g., microsomal assays) and permeability (Caco-2 cells).
- Statistical modeling : Use multivariate analysis (e.g., CoMFA) to correlate structural descriptors with activity data .
Q. What strategies mitigate stability issues (e.g., hydrolysis, photodegradation) during storage or biological testing?
- Methodology :
- Photostability : Store in amber vials and test under ICH Q1B guidelines using UV light exposure.
- Hydrolysis resistance : Replace labile groups (e.g., ester linkages) with stable bioisosteres like amides or ethers.
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
